molecular formula C7H11NO2 B2937864 2-[(2-Furylmethyl)amino]ethanol CAS No. 4439-22-9

2-[(2-Furylmethyl)amino]ethanol

Cat. No. B2937864
CAS RN: 4439-22-9
M. Wt: 141.17
InChI Key: PERSIOJMHRGFFY-UHFFFAOYSA-N
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Description

2-[(2-Furylmethyl)amino]ethanol, also known as Furfurylamine ethanol, is an organic compound with the chemical formula C7H11NO2. It has a molecular weight of 141.17 .


Molecular Structure Analysis

The InChI code for 2-[(2-Furylmethyl)amino]ethanol is 1S/C7H11NO2/c9-4-3-8-6-7-2-1-5-10-7/h1-2,5,8-9H,3-4,6H2 . The molecular structure can be further analyzed using this InChI code.


Physical And Chemical Properties Analysis

2-[(2-Furylmethyl)amino]ethanol has a molecular weight of 141.17 . It is a liquid at room temperature .

Scientific Research Applications

Synthesis of Amino Sugars

2-[(2-Furylmethyl)amino]ethanol has been utilized in the synthesis of amino sugars such as (L)-daunosamine, demonstrating its versatility as a precursor for complex organic synthesis. For example, it has been converted into various amino sugar derivatives through intramolecular cyclization, highlighting its potential in the synthesis of valuable compounds from non-carbohydrate precursors (Sammes & Thetford, 1988).

Asymmetric Synthesis

Researchers have explored de novo asymmetric synthesis methods using 2-[(2-Furylmethyl)amino]ethanol to produce optically pure compounds. This includes the development of practical preparation methods for 2-amino-N-(benzyloxycarbonyl)-1-(2'-furyl)ethanol and its derivatives, leveraging asymmetric reduction techniques to achieve high enantiomeric excess, which is crucial for the production of chiral intermediates (O'Doherty et al., 2008).

Chemoenzymatic Approaches

The compound has been the subject of chemoenzymatic studies, such as in the large-scale synthesis of (R)-2-amino-1-(2-furyl)ethanol. A two-step synthesis involving a highly enantioselective cyanohydrin reaction followed by sodium borohydride reduction has been developed, showcasing the role of biocatalysis in creating stereogenic centers and the compound's application in scalable, stereoselective synthesis processes (Purkarthofer et al., 2006).

properties

IUPAC Name

2-(furan-2-ylmethylamino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-4-3-8-6-7-2-1-5-10-7/h1-2,5,8-9H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERSIOJMHRGFFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Furylmethyl)amino]ethanol

Synthesis routes and methods

Procedure details

An aldehyde, e.g., 2-furfuraldehyde (2 g, 20.82 mmol), and an amine, e.g., 2-aminoethanol, (1.65 g, 27.06 mmol) were poured together in a mixture 1:1 TMOF:DCE (50 ml) and the reaction mixture was cooled down to zero degree. The reducing agent NaBH(OAc)3 (6.18 g, 29.14 mmol) was added in 4 subsequent portions over a 5 min period, the reaction mixture was allowed to gradually warm to room temperature and stirred for 16 hours. The solvents was removed from the reaction in vacuo and the residue was partitioned between dichloromethane (150 ml) and saturated bicarbonate solution (50 ml). After separation, the organic layer was washed with saturated bicarbonate solution (50 ml) and brine (50 ml). The combined organic layers were then dried over sodium sulphate, filtered and the solvent removed in vacuo. The desired secondary amines, e.g., 2-[(2-furylmethyl)amino]ethanol, were obtained as a yellowish oil (1.82 g, 62%).
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.65 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.18 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Yield
62%

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